molecular formula C41H57N9O13S B10857105 (2~{R})-2-[[4-[(4-aminocarbonylphenyl)carbonylamino]phenyl]sulfonylamino]-5-[(2~{S},4~{S})-4-azanyl-2-[[(2~{S})-1-[[(2~{S})-1-[(5-azanyl-5-oxidanylidene-pentyl)amino]-5-oxidanyl-1,5-bis(oxidanylidene)pentan-2-yl]-methyl-amino]-4-methyl-1-oxidanylidene-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxidanylidene-pentanoic acid

(2~{R})-2-[[4-[(4-aminocarbonylphenyl)carbonylamino]phenyl]sulfonylamino]-5-[(2~{S},4~{S})-4-azanyl-2-[[(2~{S})-1-[[(2~{S})-1-[(5-azanyl-5-oxidanylidene-pentyl)amino]-5-oxidanyl-1,5-bis(oxidanylidene)pentan-2-yl]-methyl-amino]-4-methyl-1-oxidanylidene-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxidanylidene-pentanoic acid

Cat. No.: B10857105
M. Wt: 916.0 g/mol
InChI Key: XGGNDAOPHPLHFW-PVNIVXITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP0597850 is a novel compound identified as a selective, chemically stable, and slow tight-binding inhibitor of matrix metalloproteinase-2 (MMP2). MMP2 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components, and it plays a crucial role in various physiological and pathological processes, including cancer and fibrosis .

Preparation Methods

The synthesis of TP0597850 involves the replacement of the tripeptide linker {5-aminopentanoic acid [Ape (5)]-Glu-Asp} with a shorter linker (γ-D-Glu). Phenylbenzamide is used as the S1’ pocket-binding group. The introduction of (4S)-aminoproline significantly enhances the chemical stability while maintaining high subtype selectivity due to its interaction with Glu130 . The compound exhibits high stability over a wide range of pH values and potent MMP2 inhibition with a dissociative half-life of 265 minutes .

Chemical Reactions Analysis

TP0597850 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly involving the phenylbenzamide group, to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TP0597850 has several scientific research applications, including:

    Chemistry: It serves as a valuable tool for studying the inhibition of MMP2 and understanding the structure-activity relationship of MMP2 inhibitors.

    Biology: The compound is used to investigate the role of MMP2 in various biological processes, including cell migration, invasion, and tissue remodeling.

    Medicine: TP0597850 holds potential as a therapeutic agent for diseases involving MMP2, such as cancer and fibrosis. Its high selectivity and stability make it a promising candidate for drug development.

    Industry: The compound can be utilized in the development of diagnostic tools and assays for detecting MMP2 activity in various samples.

Mechanism of Action

TP0597850 exerts its effects by selectively inhibiting MMP2. The compound binds to the S1’ pocket of MMP2, with the phenylbenzamide group fitting into the pocket and the (4S)-aminoproline interacting with Glu130. This binding results in a slow tight-binding inhibition, characterized by a long dissociative half-life. The inhibition of MMP2 prevents the breakdown of extracellular matrix components, thereby affecting processes such as cell migration and invasion .

Properties

Molecular Formula

C41H57N9O13S

Molecular Weight

916.0 g/mol

IUPAC Name

(2R)-5-[(2S,4S)-4-amino-2-[[(2S)-1-[[(2S)-1-[(5-amino-5-oxopentyl)amino]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[4-[(4-carbamoylbenzoyl)amino]phenyl]sulfonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C41H57N9O13S/c1-23(2)20-30(40(59)49(3)31(16-18-35(53)54)38(57)45-19-5-4-6-33(43)51)47-39(58)32-21-26(42)22-50(32)34(52)17-15-29(41(60)61)48-64(62,63)28-13-11-27(12-14-28)46-37(56)25-9-7-24(8-10-25)36(44)55/h7-14,23,26,29-32,48H,4-6,15-22,42H2,1-3H3,(H2,43,51)(H2,44,55)(H,45,57)(H,46,56)(H,47,58)(H,53,54)(H,60,61)/t26-,29+,30-,31-,32-/m0/s1

InChI Key

XGGNDAOPHPLHFW-PVNIVXITSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)[C@@H]1C[C@@H](CN1C(=O)CC[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)C1CC(CN1C(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N

Origin of Product

United States

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